2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core. The structure includes a 4-butoxyphenyl substituent at the pyrazolo[1,5-a]pyrazin-4-one C2 position and an N-(3-methoxybenzyl)acetamide group at the C5 position. The butoxy chain likely enhances lipophilicity, while the 3-methoxybenzyl group may influence binding interactions with biological targets.
Properties
CAS No. |
941887-00-9 |
|---|---|
Molecular Formula |
C26H28N4O4 |
Molecular Weight |
460.534 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H28N4O4/c1-3-4-14-34-21-10-8-20(9-11-21)23-16-24-26(32)29(12-13-30(24)28-23)18-25(31)27-17-19-6-5-7-22(15-19)33-2/h5-13,15-16H,3-4,14,17-18H2,1-2H3,(H,27,31) |
InChI Key |
XPPJTXXMFOFQEX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine core, suggests various pharmacological properties, particularly in the context of cancer therapy and inflammation.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 342.40 g/mol. The structure includes:
- A pyrazolo[1,5-a]pyrazine core, known for its kinase inhibitory properties.
- A butoxyphenyl group, which may enhance lipophilicity and bioavailability.
- An N-(3-methoxybenzyl) acetamide moiety that could influence its interaction with biological targets.
Kinase Inhibition
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often exhibit significant kinase inhibition. Kinases are crucial in cell signaling pathways, particularly those involved in cancer progression. For instance, studies have shown that similar compounds can inhibit various kinases associated with tumor growth and metastasis .
Anti-inflammatory Properties
The structural similarities of this compound to other known anti-inflammatory agents suggest it may possess similar properties. The presence of the butoxy group and the aromatic methoxy substitution could contribute to its ability to modulate inflammatory pathways .
Case Studies and Experimental Data
A series of studies have explored the biological activity of related compounds. For example:
These studies highlight the compound's potential as a therapeutic agent in cancer treatment and other diseases.
Mechanistic Insights
The mechanism of action for compounds like this compound likely involves:
- Binding to specific kinases , disrupting signaling pathways critical for tumor growth.
- Modulation of inflammatory mediators , potentially reducing chronic inflammation associated with various diseases.
- Interference with microbial growth , although more specific data is needed to confirm this effect.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Research Findings and Implications
- Structure-Activity Relationships (SAR): R1 Substituents: Larger groups (e.g., butoxy vs. R2 Substituents: Aromatic groups (e.g., 3-methoxybenzyl) improve binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
- Contradictions and Gaps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
